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Compound of Interest

Compound Name: DBCO-PEG4-alkyne

Cat. No.: B12421435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DBCO-PEG4-Alkyne, a heterobifunctional linker

central to advancements in bioconjugation, diagnostics, and targeted therapeutics. It details the

core principles of its orthogonal reactivity, quantitative kinetic and stability data, and

comprehensive experimental protocols for its application in strain-promoted and copper-

catalyzed click chemistry.

Core Concepts: Structure and Orthogonal
Functionality
DBCO-PEG4-Alkyne is a sophisticated crosslinker engineered with three key components:

Dibenzocyclooctyne (DBCO): A strained alkyne that is the cornerstone of its bioorthogonal

reactivity. The significant ring strain of the DBCO group drives a highly efficient and rapid

reaction with azide-functionalized molecules without the need for a cytotoxic copper catalyst.

[1][2] This reaction is known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]

Terminal Alkyne: This group provides a second, distinct reactive site. It participates in the

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4] The requirement of a

copper catalyst for the terminal alkyne's reaction, while the DBCO group reacts

spontaneously, makes the two sites "orthogonal"—they can be addressed sequentially and

selectively.
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Polyethylene Glycol (PEG4) Spacer: A four-unit polyethylene glycol chain acts as a

hydrophilic spacer. This PEG linker is crucial for improving the water solubility of the

molecule and its conjugates, minimizing steric hindrance between conjugated molecules,

and reducing aggregation.

The unique combination of a spontaneously reacting DBCO group and a catalyst-dependent

terminal alkyne allows for controlled, sequential dual labeling and the construction of complex

molecular architectures for applications like antibody-drug conjugates (ADCs) and targeted

drug delivery systems.
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Diagram 1: Orthogonal reactivity of the DBCO-PEG4-Alkyne linker.

Data Presentation: Physicochemical Properties and
Reaction Kinetics
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The performance of DBCO-PEG4-Alkyne in experimental settings is dictated by its physical

properties and the kinetics of its bioorthogonal reactions. The following tables summarize key

quantitative data for this linker and related SPAAC reactions.

Table 1: Physicochemical and Technical Data for DBCO-PEG4-Alkyne

Property Value

Molecular Formula C₃₀H₃₄N₂O₆

Molecular Weight 518.24 g/mol

Purity Typically >95% (HPLC)

Physical State Light yellow oil

Solubility
Soluble in DMSO, DMF, MeOH, Acetonitrile,

DCM, THF

| Storage Conditions | -20°C, protected from light and moisture |

Table 2: Comparative Second-Order Rate Constants (k₂) for SPAAC Reactions
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Cyclooctyne Reactant k₂ (M⁻¹s⁻¹) Key Characteristics

DBCO Azide 0.31 - 0.90

High ring strain
leads to a fast
reaction but can
have lower stability
compared to BCN.

BCN Azide ~0.1 - 0.2

Offers a good balance

of reactivity and

stability; less lipophilic

than DBCO.

Sulfo-DBCO Azide 0.32 - 1.22

PEG linkers and

sulfonation can

enhance reaction

rates and aqueous

solubility.

| DIFO | Azide | 0.076 | Electronically activated by fluorine atoms, increasing reaction rate over

unfunctionalized cyclooctynes. |

Note: Reaction rates are highly dependent on the specific azide structure, solvent, and

temperature.

Table 3: Influence of Reaction Conditions on SPAAC Rates (Sulfo-DBCO with Azide at 37°C)

Buffer pH
Second-Order Rate
Constant (k₂) (M⁻¹s⁻¹)

PBS 7.4 0.32 - 0.85

HEPES 7.4 0.55 - 1.22

MES 6.0 ~0.4

Borate 10 up to 1.18

DMEM 7.4 0.59 - 0.97
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| RPMI | 7.4 | 0.27 - 0.77 |

Note: Higher pH values generally increase reaction rates, though this can be buffer-dependent.

HEPES buffer often yields higher reaction rates compared to PBS at the same pH.

Table 4: Stability of DBCO Moiety in Aqueous Solutions

Condition Temperature Duration % Remaining Notes

PBS (pH 7.4) 4°C 48 hours >95%

Optimal
condition for
short-term
storage of
working
solutions.

PBS (pH 7.4) 25°C 24 hours 90 - 95%

Good stability for

typical room

temperature

reaction times.

PBS (pH 7.4) 37°C 24 hours 80 - 85%

Degradation is

accelerated by

increased

temperature.

Acidic (pH 5.0) 25°C 24 hours 85 - 90%

Strong acidic

conditions should

be avoided as

they can mediate

degradation of

the DBCO ring.

Basic (pH 8.5) 25°C 24 hours 90 - 95%

Generally stable,

but higher pH

can increase the

rate of

hydrolysis.
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| Glutathione (GSH) | 37°C | 71 min (t₁/₂) | 50% | DBCO is significantly less stable than BCN in

the presence of thiols like GSH. |

Experimental Protocols
The following protocols provide detailed methodologies for common procedures involving

DBCO-PEG4-Alkyne and related reagents.

Protocol 1: General Procedure for SPAAC
Bioconjugation
This protocol describes the conjugation of an azide-modified biomolecule (e.g., a protein) with

a DBCO-functionalized molecule.

Materials:

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

DBCO-reagent (e.g., DBCO-PEG4-NHS ester to label a second protein).

Anhydrous DMSO or DMF.

Desalting column (e.g., PD-10) for purification.

Procedure:

Reagent Preparation: Prepare a stock solution of the DBCO reagent (e.g., 10 mM) in

anhydrous DMSO or DMF immediately before use. Allow the reagent vial to warm to room

temperature before opening to prevent condensation.

Reaction Setup:

To the azide-modified protein solution, add the DBCO-reagent stock solution.

A 2 to 10-fold molar excess of the DBCO reagent relative to the azide is a common

starting point.
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Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (<10% v/v)

to maintain protein stability.

Incubation: Incubate the reaction mixture at a controlled temperature. Typical conditions are

2-12 hours at room temperature or 12-24 hours at 4°C with gentle mixing. Reaction progress

can be monitored by LC-MS or HPLC.

Purification: Remove excess, unreacted DBCO reagent using a desalting column or size-

exclusion chromatography (SEC) equilibrated with a suitable buffer.

Characterization: Confirm the final conjugate's identity and purity using analytical techniques

such as SDS-PAGE (to observe a band shift), UV-Vis spectroscopy, or mass spectrometry.

Details Details Details Details Details
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Diagram 2: Experimental workflow for a typical SPAAC bioconjugation.

Protocol 2: Monitoring SPAAC Kinetics via UV-Vis
Spectrophotometry
This method allows for the determination of the reaction rate by monitoring the disappearance

of the DBCO chromophore, which has a characteristic absorbance around 309-310 nm.

Materials:

DBCO-containing molecule.

Azide-containing molecule.

Reaction buffer (e.g., PBS, HEPES).

UV-Vis Spectrophotometer with temperature control.

Quartz cuvette.

Procedure:

Reagent Preparation: Prepare stock solutions of the DBCO and azide reactants in the

desired reaction buffer or a compatible solvent.

Measurement:

In a quartz cuvette, place a solution of the DBCO reagent at a known concentration (e.g.,

6 x 10⁻⁵ M) that provides a measurable absorbance around 309 nm.

Allow the solution to thermally equilibrate inside the spectrophotometer.

Reaction Initiation: Initiate the reaction by adding a calculated amount of the azide stock

solution. To ensure pseudo-first-order kinetics, the azide should be in excess.

Data Acquisition: Immediately begin monitoring the decay of the DBCO absorbance over

time at a fixed wavelength (~309 nm).
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Data Analysis: The consumption of the DBCO group should follow a first-order decay. The

pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance vs. time

data to a single exponential decay equation. The second-order rate constant (k₂) is then

calculated by dividing k_obs by the concentration of the azide in excess.

Protocol 3: Assessing Aqueous Stability via RP-HPLC
This protocol quantifies the degradation of a DBCO reagent in a specific aqueous buffer over

time.

Materials:

DBCO-reagent.

Anhydrous DMSO.

Aqueous buffer of choice (e.g., 1x PBS, pH 7.4).

Reverse-Phase HPLC (RP-HPLC) with a C18 column and UV Detector (~309 nm).

Thermostated incubator.

Procedure:

Prepare Stock Solution: Dissolve the DBCO-reagent in anhydrous DMSO to a high

concentration (e.g., 10 mM).

Prepare Working Solution: Dilute the stock solution into the pre-warmed aqueous buffer of

choice to a final concentration (e.g., 1 mM). This is your T=0 sample.

Incubation: Incubate the remaining working solution in a thermostated incubator at the

desired temperature (e.g., 37°C).

Time-Point Analysis:

Immediately inject the T=0 sample onto the RP-HPLC system to obtain the initial peak

area of the intact reagent.
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At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots from the

incubating solution and inject them onto the HPLC.

Data Analysis: For each time point, calculate the percentage of intact reagent remaining

relative to the peak area at T=0. Plot the percentage remaining versus time to determine the

degradation kinetics and half-life (t₁/₂) of the reagent under those specific conditions.

Troubleshooting and Optimization
Even with robust protocols, SPAAC reactions can sometimes result in low yields or slow

kinetics. The following provides guidance on optimizing reaction parameters.
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Diagram 3: A logical workflow for troubleshooting slow SPAAC reactions.
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Concentration: As dictated by the law of mass action, increasing the concentration of the

DBCO and azide reactants will increase the reaction rate. If possible, use a higher molar

excess (e.g., up to 20-fold) of one reagent to drive the reaction to completion.

Temperature: Increasing the reaction temperature from room temperature (25°C) to 37°C

can significantly accelerate the reaction, provided the biomolecules involved are thermally

stable.

pH and Buffer: The reaction rate can be influenced by the buffer system and pH. For many

bioconjugations, a pH range of 7-9 is common. Studies have shown that buffers like HEPES

and borate can lead to higher reaction rates compared to PBS at the same pH.

Solvent: While SPAAC is compatible with a broad range of solvents, the use of polar protic

co-solvents like methanol or water can sometimes accelerate the reaction. However, the

primary consideration should be the solubility and stability of the biomolecules.

Key Applications in Research and Drug
Development
The unique properties of DBCO-PEG4-Alkyne make it a valuable tool in numerous advanced

applications:

Antibody-Drug Conjugates (ADCs): The linker enables the site-specific, dual labeling of

antibodies with both a targeting moiety and a cytotoxic drug, creating highly targeted

therapeutics.

PROTACs (Proteolysis Targeting Chimeras): DBCO-PEG4-Alkyne can be used to

synthesize PROTACs, which are bifunctional molecules that induce the degradation of

specific target proteins.

Surface and Hydrogel Modification: The linker is used to immobilize biomolecules onto

surfaces for applications like biosensors and microarrays, or to functionalize hydrogels for

tissue engineering.

Dual Bioorthogonal Labeling: The orthogonal nature of the DBCO and terminal alkyne

groups allows for sequential reactions, enabling the construction of complex, multifunctional
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bioconjugates for advanced imaging and delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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